Nisoxetine hydrochloride
Nisoxetine hydrochloride
Potent and selective norepinephrine reuptake (NET) inhibitor (Ki values are 0.46, 158 and 505 nM for NET, SERT and DAT, respectively).
Nisoxetine is a norepinephrine transporter (NET) inhibitor (Ki = 5.1 nM). It is selective for NET over the dopamine transporter (DAT) and the serotonin (5-HT) transporter (SERT; Kis = 477 and 383 nM, respectively). Nisoxetine inhibits norepinephrine uptake and inhibits amphetamine-induced increases in norepinephrine release in mouse brain (EC50s = 2.97 and 0.08 µM, respectively). It reduces increases in locomotor activity induced by d-N-ethylamphetamine, methylphenidate, and cocaine, but not morphine, in mice when administered at a dose of 32 mg/kg. Nisoxetine (0.5 mg/kg i.v.) also reduces cataplexy in narcoleptic dogs.
Nisoxetine Hydrochloride is a selective and potent inhibitor of norepinephrine transporter.
A potent and selective inhibitor of noradrenalin uptake with little or no affinity for a range of other neurotransmitter receptors.
Nisoxetine is a norepinephrine transporter (NET) inhibitor (Ki = 5.1 nM). It is selective for NET over the dopamine transporter (DAT) and the serotonin (5-HT) transporter (SERT; Kis = 477 and 383 nM, respectively). Nisoxetine inhibits norepinephrine uptake and inhibits amphetamine-induced increases in norepinephrine release in mouse brain (EC50s = 2.97 and 0.08 µM, respectively). It reduces increases in locomotor activity induced by d-N-ethylamphetamine, methylphenidate, and cocaine, but not morphine, in mice when administered at a dose of 32 mg/kg. Nisoxetine (0.5 mg/kg i.v.) also reduces cataplexy in narcoleptic dogs.
Nisoxetine Hydrochloride is a selective and potent inhibitor of norepinephrine transporter.
A potent and selective inhibitor of noradrenalin uptake with little or no affinity for a range of other neurotransmitter receptors.
Brand Name:
Vulcanchem
CAS No.:
57754-86-6
VCID:
VC0004304
InChI:
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H
SMILES:
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl
Molecular Formula:
C17H22ClNO2
Molecular Weight:
307.8 g/mol
Nisoxetine hydrochloride
CAS No.: 57754-86-6
Cat. No.: VC0004304
Molecular Formula: C17H22ClNO2
Molecular Weight: 307.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent and selective norepinephrine reuptake (NET) inhibitor (Ki values are 0.46, 158 and 505 nM for NET, SERT and DAT, respectively). Nisoxetine is a norepinephrine transporter (NET) inhibitor (Ki = 5.1 nM). It is selective for NET over the dopamine transporter (DAT) and the serotonin (5-HT) transporter (SERT; Kis = 477 and 383 nM, respectively). Nisoxetine inhibits norepinephrine uptake and inhibits amphetamine-induced increases in norepinephrine release in mouse brain (EC50s = 2.97 and 0.08 µM, respectively). It reduces increases in locomotor activity induced by d-N-ethylamphetamine, methylphenidate, and cocaine, but not morphine, in mice when administered at a dose of 32 mg/kg. Nisoxetine (0.5 mg/kg i.v.) also reduces cataplexy in narcoleptic dogs. Nisoxetine Hydrochloride is a selective and potent inhibitor of norepinephrine transporter. A potent and selective inhibitor of noradrenalin uptake with little or no affinity for a range of other neurotransmitter receptors. |
|---|---|
| CAS No. | 57754-86-6 |
| Molecular Formula | C17H22ClNO2 |
| Molecular Weight | 307.8 g/mol |
| IUPAC Name | 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H |
| Standard InChI Key | LCEURBZEQJZUPV-UHFFFAOYSA-N |
| SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
| Canonical SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
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